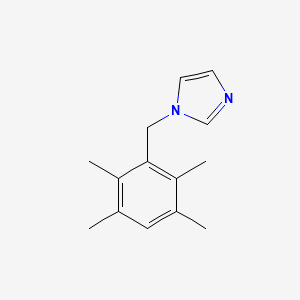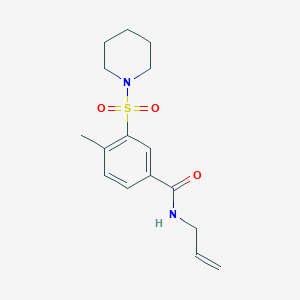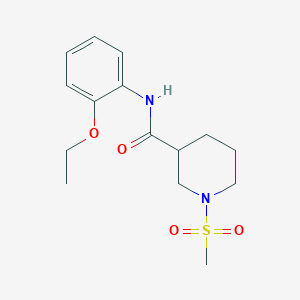
N-(2,4-dimethylphenyl)-2-hydroxy-4-quinolinecarboxamide
描述
N-(2,4-dimethylphenyl)-2-hydroxy-4-quinolinecarboxamide, also known as DMQX, is a chemical compound that belongs to the quinolinecarboxamide family. It is a potent antagonist of the AMPA receptor, which is a subtype of glutamate receptor that plays a crucial role in excitatory neurotransmission in the central nervous system. DMQX has been extensively studied for its pharmacological properties and potential therapeutic applications.
作用机制
N-(2,4-dimethylphenyl)-2-hydroxy-4-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptor that plays a crucial role in excitatory neurotransmission in the central nervous system. By binding to the AMPA receptor, N-(2,4-dimethylphenyl)-2-hydroxy-4-quinolinecarboxamide prevents the activation of the receptor by glutamate, which in turn blocks the transmission of excitatory signals in the brain. This mechanism of action makes N-(2,4-dimethylphenyl)-2-hydroxy-4-quinolinecarboxamide a potential candidate for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-hydroxy-4-quinolinecarboxamide has been shown to have potent effects on the central nervous system. It can block the transmission of excitatory signals in the brain, which can lead to a reduction in seizures and other neurological symptoms. N-(2,4-dimethylphenyl)-2-hydroxy-4-quinolinecarboxamide has also been shown to have analgesic effects, as it can block the transmission of pain signals in the spinal cord. However, N-(2,4-dimethylphenyl)-2-hydroxy-4-quinolinecarboxamide can also have negative effects on the central nervous system, such as impairing learning and memory.
实验室实验的优点和局限性
N-(2,4-dimethylphenyl)-2-hydroxy-4-quinolinecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. N-(2,4-dimethylphenyl)-2-hydroxy-4-quinolinecarboxamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, N-(2,4-dimethylphenyl)-2-hydroxy-4-quinolinecarboxamide has several limitations for lab experiments. It can have off-target effects on other receptors, which can complicate the interpretation of results. N-(2,4-dimethylphenyl)-2-hydroxy-4-quinolinecarboxamide can also have negative effects on learning and memory, which can affect the results of behavioral experiments.
未来方向
There are several future directions for research on N-(2,4-dimethylphenyl)-2-hydroxy-4-quinolinecarboxamide. One potential direction is to study the potential therapeutic applications of N-(2,4-dimethylphenyl)-2-hydroxy-4-quinolinecarboxamide in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Another direction is to study the potential use of N-(2,4-dimethylphenyl)-2-hydroxy-4-quinolinecarboxamide in pain management. Further research is also needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-2-hydroxy-4-quinolinecarboxamide and its effects on the central nervous system. Finally, there is a need for the development of more selective and potent AMPA receptor antagonists that can be used for both research and therapeutic purposes.
科学研究应用
N-(2,4-dimethylphenyl)-2-hydroxy-4-quinolinecarboxamide has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been shown to be a potent antagonist of the AMPA receptor and can block the excitatory neurotransmission in the central nervous system. This makes it a potential candidate for the treatment of various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. N-(2,4-dimethylphenyl)-2-hydroxy-4-quinolinecarboxamide has also been studied for its potential use in pain management, as it can block the transmission of pain signals in the spinal cord.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-7-8-15(12(2)9-11)20-18(22)14-10-17(21)19-16-6-4-3-5-13(14)16/h3-10H,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLHTQTXRUFTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169033 | |
| Record name | 4-Quinolinecarboxamide, 1,2-dihydro-N-(2,4-dimethylphenyl)-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Quinolinecarboxamide, 1,2-dihydro-N-(2,4-dimethylphenyl)-2-oxo- | |
CAS RN |
171204-23-2 | |
| Record name | 4-Quinolinecarboxamide, 1,2-dihydro-N-(2,4-dimethylphenyl)-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171204232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Quinolinecarboxamide, 1,2-dihydro-N-(2,4-dimethylphenyl)-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4394764.png)

![1-cyclohexyl-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4394775.png)
![N-(4-fluorophenyl)-2-methoxy-5-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4394779.png)

![2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}nicotinonitrile](/img/structure/B4394788.png)

![N-(5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4394799.png)
![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-(2-phenoxyethyl)-3(2H)-pyridazinone](/img/structure/B4394809.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4394824.png)
![N-benzyl-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394834.png)

